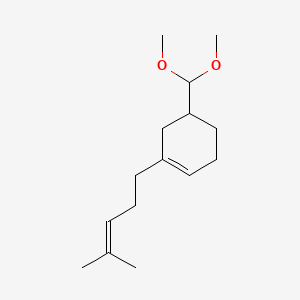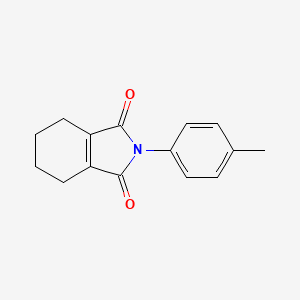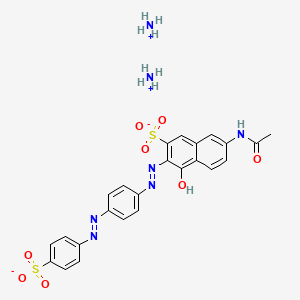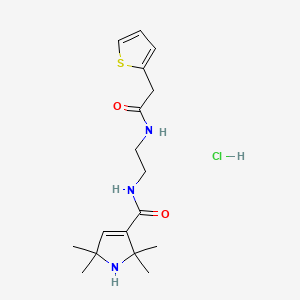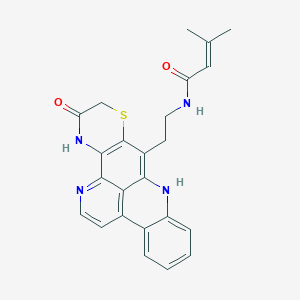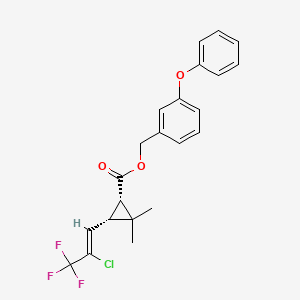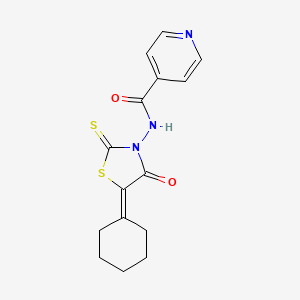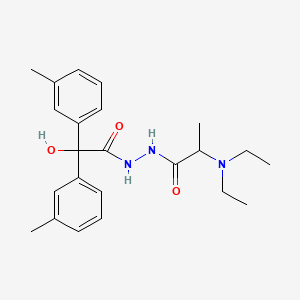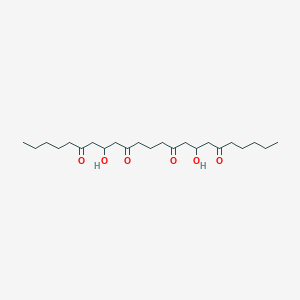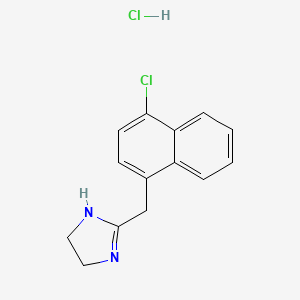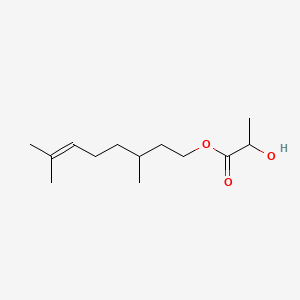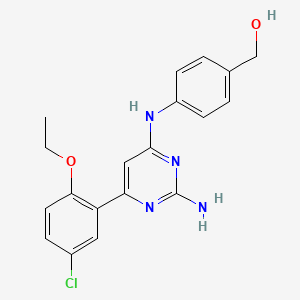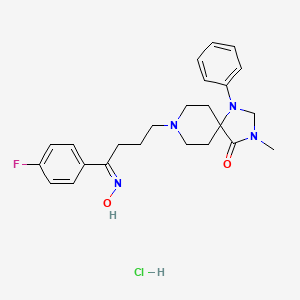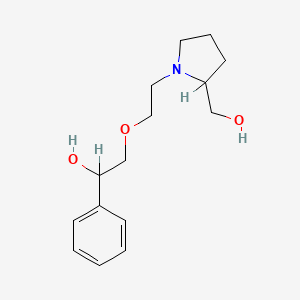
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxyphenylethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol typically involves multiple steps, starting with the preparation of the hydroxyphenylethoxy intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. Common reagents used in these reactions include N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxyphenylethoxy derivatives and pyrrolidine-based molecules. Examples of such compounds are:
- 1-(2-Hydroxy-2-phenylethoxy)ethylamine
- 2-(2-Hydroxy-2-phenylethoxy)ethylpyrrolidine
Uniqueness
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinemethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
131962-72-6 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C15H23NO3/c17-11-14-7-4-8-16(14)9-10-19-12-15(18)13-5-2-1-3-6-13/h1-3,5-6,14-15,17-18H,4,7-12H2 |
Clave InChI |
YKQHXGBABSNCNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CCOCC(C2=CC=CC=C2)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


